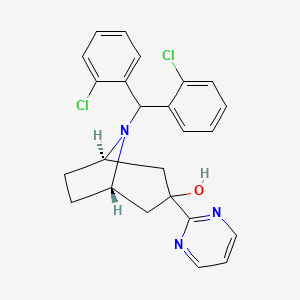

SCH 486757

Description

Properties

CAS No. |

524019-25-8 |

|---|---|

Molecular Formula |

C24H23Cl2N3O |

Molecular Weight |

440.4 g/mol |

IUPAC Name |

(1S,5R)-8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol |

InChI |

InChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2/t16-,17+,24? |

InChI Key |

MQWMHMZNBGQNMT-LDSCYUJKSA-N |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |

Canonical SMILES |

C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O |

Appearance |

Solid powder |

Other CAS No. |

524019-25-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol SCH 486757 SCH-486757 SCH486757 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: A Technical Guide to Ezetimibe (SCH 486757)

Note to the reader: Initial research indicates that the compound "SCH 486757" is primarily documented as a nociceptin/orphanin FQ peptide (NOP) receptor agonist with antitussive properties. However, the core requirements of this guide, focusing on a cholesterol absorption inhibitor targeting the Niemann-Pick C1-like 1 (NPC1L1) protein, align directly with the well-established mechanism of ezetimibe (B1671841) . It is highly probable that "this compound" was an erroneous reference, and this document will, therefore, detail the mechanism of action of ezetimibe to meet the intended scientific inquiry.

Executive Summary

Ezetimibe is a pioneering lipid-lowering agent that distinctively inhibits the absorption of cholesterol from the small intestine.[1][2] Its primary molecular target is the Niemann-Pick C1-like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[3][4][5][6] By binding to NPC1L1, ezetimibe effectively blocks the internalization of dietary and biliary cholesterol into enterocytes, leading to a reduction in circulating low-density lipoprotein cholesterol (LDL-C) levels. This guide provides a comprehensive overview of the molecular interactions, physiological effects, and experimental validation of ezetimibe's mechanism of action.

Molecular Mechanism of Action: Targeting NPC1L1

Ezetimibe's therapeutic effect is rooted in its high-affinity and selective binding to the NPC1L1 protein, which is predominantly expressed on the apical membrane of enterocytes in the small intestine and also found in human liver cells.[6][7]

The binding of ezetimibe to the extracellular loop of NPC1L1 is thought to induce a conformational change in the protein, thereby preventing the formation of the NPC1L1/cholesterol complex.[3][5] This disruption is crucial as it inhibits the subsequent endocytosis of this complex, a necessary step for cholesterol to enter the enterocyte.[3] By blocking this internalization process, ezetimibe effectively reduces the amount of cholesterol available for the assembly of chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other parts of the body.[3][8]

The reduced delivery of intestinal cholesterol to the liver results in the upregulation of LDL receptors on hepatocytes. This, in turn, enhances the clearance of LDL-C from the bloodstream, contributing to the overall lipid-lowering effect of the drug.[8]

Quantitative Analysis of Ezetimibe's Effects

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of ezetimibe.

Table 1: Pharmacokinetic Properties of Ezetimibe

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) of Ezetimibe | 3.4–5.5 ng/mL | [1] |

| Time to Peak Plasma Concentration (Tmax) of Ezetimibe | 4–12 hours | [1] |

| Peak Plasma Concentration (Cmax) of Ezetimibe-glucuronide | 45–71 ng/mL | [1] |

| Time to Peak Plasma Concentration (Tmax) of Ezetimibe-glucuronide | 1–2 hours | [1] |

| Plasma Protein Binding | ~90% | [1] |

| Elimination Half-life | ~22 hours | [1][9] |

Table 2: Clinical Efficacy of Ezetimibe

| Parameter | Value | Reference |

| Inhibition of Cholesterol Absorption | ~54% | [3] |

| Reduction in LDL-C (Monotherapy) | 18-20% | [3] |

Experimental Protocols

The understanding of ezetimibe's mechanism of action is supported by a variety of experimental studies. Below are outlines of key methodologies.

In Vitro Binding Assays

Objective: To determine the binding affinity of ezetimibe to the NPC1L1 protein.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with a plasmid encoding the human NPC1L1 protein tagged with a fluorescent marker (e.g., Green Fluorescent Protein - GFP).

-

Membrane Preparation: Cell membranes expressing NPC1L1-GFP are isolated through homogenization and centrifugation.

-

Radioligand Binding: Membranes are incubated with a radiolabeled form of ezetimibe or a known NPC1L1 ligand in the presence of varying concentrations of unlabeled ezetimibe.

-

Separation and Detection: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of ezetimibe for the NPC1L1 protein.

Cholesterol Uptake Assays

Objective: To measure the inhibitory effect of ezetimibe on cholesterol uptake in a cellular model.

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports to form a polarized monolayer.

-

Micelle Preparation: Micelles containing radiolabeled cholesterol ([³H]-cholesterol) are prepared by dissolving cholesterol, bile salts, and phospholipids (B1166683) in a buffer solution.

-

Treatment: The apical side of the Caco-2 cell monolayer is pre-incubated with varying concentrations of ezetimibe or a vehicle control.

-

Cholesterol Uptake: The [³H]-cholesterol-containing micelles are added to the apical side of the cells and incubated for a defined period.

-

Quantification: After incubation, the cells are washed to remove unbound micelles, and the intracellular radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The percentage of cholesterol uptake inhibition is calculated by comparing the radioactivity in ezetimibe-treated cells to that in vehicle-treated cells.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows related to ezetimibe's mechanism of action.

Caption: Ezetimibe blocks cholesterol absorption by inhibiting the NPC1L1 protein in enterocytes.

References

- 1. Ezetimibe - Wikipedia [en.wikipedia.org]

- 2. Ezetimibe (Zetia): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 4. Ezetimibe therapy: mechanism of action and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niemann-Pick C1-Like 1 (NPC1L1) Inhibition and Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the new molecules for NPC1L1 inhibitors? [synapse.patsnap.com]

- 7. NPC1L1 Facilitates Sphingomyelin Absorption and Regulates Diet-Induced Production of VLDL/LDL-associated S1P - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]

SCH 486757: A Technical Guide for the NOP Receptor Agonist

An In-depth Examination of a Selective NOP Receptor Agonist for Research and Development

This technical guide provides a comprehensive overview of SCH 486757, a non-peptide, orally active, and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist.[1] Developed for its potential as a cough suppressant, this compound has been the subject of preclinical studies to characterize its pharmacological and pharmacokinetic profiles.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's binding affinity, functional activity, signaling pathways, and the experimental protocols used in its evaluation.

Core Compound Profile

This compound, chemically identified as 8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol, is a potent agonist for the NOP receptor.[1] It demonstrates high selectivity for the human NOP receptor over the classical opioid receptors (MOP, KOP, and DOP).[1] Preclinical studies have highlighted its efficacy in animal models of cough.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding and functional properties.

Table 1: Receptor Binding Affinity of this compound [1]

| Receptor | Species | Ki (nM) |

| NOP | Human | 4.6 ± 0.61 |

| NOP | Guinea Pig | 5.0 |

| NOP | Rat | 6.0 |

| NOP | Dog | 3.0 |

| NOP | Cat | 4.0 |

| MOP | Human | 971 |

| KOP | Human | 589 |

| DOP | Human | >10,000 |

Table 2: Functional Activity of this compound [1]

| Assay | Receptor | Parameter | Value (nM) |

| [35S]GTPγS Binding | Human NOP | EC50 | 79 ± 12 |

Table 3: In Vivo Antitussive Efficacy of this compound [1]

| Animal Model | Inducing Agent | Route of Administration | ED50 (mg/kg) | Maximum Efficacy |

| Guinea Pig | Capsaicin | Oral | 0.04 (at 4h) | 66 ± 6% suppression |

| Cat | Mechanical | Intra-arterial | - | ~60% inhibition |

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The NOP receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] This activation also leads to the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4][5] Furthermore, NOP receptor activation can stimulate various protein kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways such as ERK1/2, p38, and JNK.[4][5][6]

References

- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SCH 486757: A Selective Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 486757, with the chemical name 8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol, is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] This technical guide provides a comprehensive overview of its chemical structure, synthesis, mechanism of action, and pharmacological profile. Detailed experimental protocols for key assays are provided to enable researchers to replicate and build upon existing findings. All quantitative data are summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized through diagrams.

Chemical Structure and Properties

This compound is a small molecule with a molecular formula of C₂₄H₂₃Cl₂N₃O and a molecular weight of 440.37 g/mol . Its structure features a central 8-azabicyclo[3.2.1]octane core, substituted with a bis(2-chlorophenyl)methyl group at the 8-position and a 2-pyrimidinyl and a hydroxyl group at the 3-position.

Chemical Name: 8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol.[1][2]

CAS Number: 524019-25-8[3]

Molecular Formula: C₂₄H₂₃Cl₂N₃O[3]

Molecular Weight: 440.4 g/mol [3]

2D Structure:

Synthesis

The synthesis of this compound involves a multi-step process, as detailed in US Patent US20060058343A1.[1] A key step in the disclosed process is the reaction of a tropinone (B130398) derivative with a diphenylmethyl derivative, followed by a reaction with a tributyltin derivative of pyrimidine (B1678525) and an alkyl lithium derivative.[1]

A generalized synthetic scheme is as follows:

-

Step 1: Synthesis of the bis(2-chlorophenyl)methanol (B1346261) intermediate. This is achieved by reacting 1-chloro-2-iodobenzene (B47295) with ethyl magnesium bromide, followed by the addition of 2-chloro benzaldehyde.[1]

-

Step 2: Introduction of the bis(2-chlorophenyl)methyl group to the 8-azabicyclo[3.2.1]octane core. This involves the reaction of the intermediate from Step 1 with a suitable tropinone derivative.

-

Step 3: Addition of the pyrimidinyl group. The final key step involves the reaction of the product from Step 2 with a pyrimidine derivative, often facilitated by the use of an organolithium reagent.[1]

Mechanism of Action

This compound is a selective and potent agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, which is a G protein-coupled receptor (GPCR).[1][2] The NOP receptor is the fourth member of the opioid receptor family but has a distinct pharmacology.[4]

Upon binding of this compound, the NOP receptor couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase.[4] This, in turn, results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Downstream effects of this signaling cascade include the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the NOP receptor.

Pharmacological Data

Receptor Binding Affinity and Selectivity

This compound demonstrates high affinity for the human NOP receptor and significant selectivity over classical opioid receptors (MOP, KOP, DOP).[1][2]

| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. NOP |

| Human NOP | 4.6 ± 0.61[1][2] | - |

| Human MOP | 971 | 211-fold[1] |

| Human KOP | 589 | 128-fold[1] |

| Human DOP | >10,000 | >2174-fold[1] |

In Vivo Efficacy: Antitussive Activity

This compound has shown significant antitussive (cough suppressing) effects in preclinical models.

| Animal Model | Challenge Agent | Route of Administration | Effective Dose Range | Maximum Efficacy |

| Guinea Pig | Capsaicin (B1668287) | Oral (p.o.) | 0.01 - 1 mg/kg[1][2] | ~65% inhibition at 0.1 mg/kg[2] |

| Cat | Mechanical Stimulation | Intra-arterial | 0.001 - 0.3 mg/kg | ~60% inhibition of cough number[1] |

Experimental Protocols

NOP Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

-

[³H]-Nociceptin (Radioligand).

-

This compound (Test compound).

-

Nociceptin (Unlabeled competitor for non-specific binding).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 50 µL of unlabeled Nociceptin (1 µM final concentration, for non-specific binding) or 50 µL of this compound dilution.

-

50 µL of [³H]-Nociceptin (to a final concentration of ~0.5 nM).

-

100 µL of CHO-NOP cell membrane suspension (20-40 µg of protein).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Capsaicin-Induced Cough Model in Guinea Pigs

Objective: To evaluate the in vivo antitussive efficacy of this compound.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-350 g).

-

This compound.

-

Capsaicin solution (e.g., 30 µM in saline with 10% ethanol).

-

Vehicle for this compound (e.g., 0.5% methylcellulose).

-

Whole-body plethysmograph.

-

Ultrasonic nebulizer.

-

Audio recording equipment.

Procedure:

-

Acclimatize guinea pigs to the plethysmograph chambers.

-

Administer this compound or vehicle orally (p.o.) at desired doses and time points before the capsaicin challenge.

-

Place the guinea pig in the plethysmograph chamber.

-

Expose the animal to an aerosol of capsaicin generated by an ultrasonic nebulizer for a fixed period (e.g., 5 minutes).

-

Record the number of coughs during and immediately after the exposure period (e.g., for a total of 10 minutes) using a microphone and specialized software, or by a trained observer. Coughs are identified by their characteristic sound and associated pressure changes in the plethysmograph.

-

Calculate the percent inhibition of cough for each dose of this compound compared to the vehicle-treated group.

-

Determine the ED₅₀ value (the dose that produces 50% of the maximum effect) using dose-response analysis.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the NOP receptor. Its high affinity, selectivity, and in vivo efficacy as an antitussive agent make it a significant compound in the study of cough and other NOP receptor-mediated processes. The detailed methodologies and compiled data in this guide are intended to facilitate further research and development in this area.

References

- 1. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 8-Azabicyclo(3.2.1)octan-3-ol, 8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)- | C24H23Cl2N3O | CID 11597355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sfera.unife.it [sfera.unife.it]

Unraveling the Journey of a Cholesterol Lowering Agent: The Discovery and History of Ezetimibe (SCH 58235)

A deep dive into the origins, mechanism, and development of a landmark cardiovascular therapeutic, initially explored under the designation SCH 486757, but correctly identified as SCH 58235, and later named ezetimibe (B1671841).

This technical guide explores the discovery and developmental history of ezetimibe, a pivotal drug in the management of hypercholesterolemia. While the initial query referenced this compound, a Nociceptin/Orphanin FQ (NOP) receptor agonist investigated for cough suppression, the core requirements of this document point to the cholesterol absorption inhibitor, ezetimibe, which was developed by Schering-Plough under the research code SCH 58235. This guide will proceed with a comprehensive overview of ezetimibe's journey from a novel chemical entity to a widely prescribed medication.

The Genesis of a Novel Approach: From ACAT Inhibition to a Unique Discovery

The story of ezetimibe begins in the early 1990s at the Schering-Plough Research Institute.[1] Initially, the research program was not focused on inhibiting cholesterol absorption directly. Instead, scientists were investigating inhibitors of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2] ACAT is involved in the esterification of cholesterol within enterocytes, a key step in its absorption and packaging into chylomicrons. The prevailing hypothesis was that inhibiting ACAT would reduce cholesterol absorption and consequently lower plasma cholesterol levels.

Through these efforts, a lead compound, the azetidinone SCH 48461, was identified as a potent inhibitor of cholesterol absorption.[1] However, further investigation revealed that its mechanism of action was not through ACAT inhibition as initially presumed.[2] This serendipitous discovery shifted the research focus towards understanding the unique way this class of compounds interfered with cholesterol uptake.

Metabolic studies of SCH 48461 proved crucial in the subsequent development of ezetimibe.[1] By understanding how SCH 48461 was metabolized, researchers were able to design a new compound with improved potency and a more favorable pharmacokinetic profile. This led to the synthesis of SCH 58235, which would later be known as ezetimibe.[1]

Elucidating the Mechanism: Targeting the Niemann-Pick C1-Like 1 (NPC1L1) Protein

A significant challenge in the early development of ezetimibe was that its precise molecular target was unknown.[1][2] It was clear that the drug potently inhibited the absorption of both cholesterol and phytosterols (B1254722) from the intestine, but the "how" remained a mystery.[3]

The breakthrough came from studies using ezetimibe as a pharmacological tool. Research in the early 2000s identified the Niemann-Pick C1-Like 1 (NPC1L1) protein as the critical mediator of intestinal cholesterol absorption and the direct target of ezetimibe.[3][4] NPC1L1 is a sterol transporter located on the brush border membrane of enterocytes in the small intestine.[3][4]

Studies in genetically modified mice lacking the NPC1L1 protein demonstrated a significant reduction in intestinal cholesterol absorption, mirroring the effect of ezetimibe.[3] Furthermore, these NPC1L1-deficient mice were insensitive to the cholesterol-lowering effects of ezetimibe, providing strong evidence that NPC1L1 was indeed its target.[3] Ezetimibe binds to the sterol-sensing domain of NPC1L1, inhibiting its function and thereby blocking the uptake of cholesterol from the dietary and biliary sources in the intestinal lumen.[2][4]

This discovery was a landmark in understanding cholesterol homeostasis, revealing a previously unknown and druggable target for managing hypercholesterolemia.

Preclinical and Clinical Development: From Bench to Bedside

Preclinical Pharmacology:

Ezetimibe demonstrated potent and selective inhibition of cholesterol absorption in various animal models.[1] It was shown to effectively reduce plasma cholesterol levels in cholesterol-fed animals.[1] An important characteristic of ezetimibe is its unique mechanism of action, which does not affect the absorption of fat-soluble vitamins, triglycerides, or bile acids, highlighting its specificity for sterol transport.[3]

Clinical Trials:

Ezetimibe entered clinical trials and proved to be effective in lowering low-density lipoprotein cholesterol (LDL-C) in patients with hypercholesterolemia. A key aspect of its clinical development was its use both as a monotherapy and in combination with HMG-CoA reductase inhibitors (statins).

The co-administration of ezetimibe with a statin demonstrated a synergistic effect, leading to significantly greater reductions in LDL-C than with statin monotherapy alone.[1] This is because ezetimibe and statins have complementary mechanisms of action: ezetimibe reduces the absorption of cholesterol from the intestine, while statins inhibit the synthesis of cholesterol in the liver.

One of the most significant clinical trials in the history of ezetimibe is the IMProved Reduction of Outcomes: Vytorin Efficacy International Trial (IMPROVE-IT). This large-scale, long-term study provided evidence that the addition of ezetimibe to statin therapy resulted in a further reduction in cardiovascular events compared to statin monotherapy in high-risk patients.[2]

Ezetimibe was approved for medical use in the United States in 2002 and is now available as a generic medication.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the preclinical and clinical profile of ezetimibe.

| Parameter | Value | Species | Reference |

| Preclinical Data | |||

| Intestinal Cholesterol Absorption Inhibition (in NPC1L1-deficient mice) | ~70% reduction | Mouse | [3] |

| Clinical Data | |||

| LDL-C Reduction (Ezetimibe 10mg + Simvastatin 10mg vs. Simvastatin 10mg alone) | Additional ~17% reduction | Human | [1] |

| LDL-C Reduction (Ezetimibe 10mg + Simvastatin 20mg vs. Simvastatin 20mg alone) | Additional ~18% reduction | Human | [1] |

| Bioavailability | 35% to 65% | Human | [4] |

| Protein Binding | >90% | Human | [4] |

| Elimination Half-life | 19 to 30 hours | Human | [4] |

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for researchers in the field. Below are outlines of key experimental protocols used in the characterization of ezetimibe.

In Vivo Cholesterol Absorption Assay (Mouse Model):

-

Subjects: Wild-type and NPC1L1-deficient mice.

-

Radiolabeling: Administration of a known amount of radiolabeled cholesterol (e.g., [14C]-cholesterol) via oral gavage.

-

Treatment: A cohort of wild-type mice is treated with ezetimibe, while control groups receive a vehicle.

-

Fecal Excretion: Feces are collected over a defined period (e.g., 48-72 hours).

-

Analysis: The amount of radiolabeled cholesterol excreted in the feces is quantified using scintillation counting.

-

Calculation: Cholesterol absorption is calculated as the percentage of the administered dose that is not recovered in the feces.

-

Comparison: Cholesterol absorption is compared between wild-type, ezetimibe-treated, and NPC1L1-deficient mice to determine the effect of the drug and the role of the NPC1L1 protein.

NPC1L1 Binding Assay:

-

Membrane Preparation: Isolation of brush border membrane vesicles from the small intestine of a relevant species (e.g., human, mouse).

-

Radioligand: Use of a radiolabeled form of ezetimibe or a known NPC1L1 ligand.

-

Incubation: Incubation of the membrane vesicles with the radioligand in the presence and absence of varying concentrations of unlabeled ezetimibe (competition assay).

-

Separation: Separation of bound and free radioligand, typically through rapid filtration.

-

Quantification: Measurement of the radioactivity retained on the filters.

-

Data Analysis: Determination of the binding affinity (Ki or IC50) of e.t. to the NPC1L1 protein by analyzing the competition binding data.

Visualizing the Science

The following diagrams illustrate key concepts in the discovery and mechanism of action of ezetimibe.

References

Unveiling SCH 486757: A Potent Nociceptin Receptor Agonist in Antitussive Research

For Researchers, Scientists, and Drug Development Professionals

SCH 486757 has emerged as a significant compound in preclinical research, primarily investigated for its potent and selective agonist activity at the Nociceptin/Orphanin FQ peptide (NOP) receptor. This technical guide delves into the core of this compound's research applications, focusing on its role as a novel antitussive agent. The information presented herein is curated from preclinical studies to provide a comprehensive resource for professionals in the field.

Core Mechanism of Action

This compound is a non-peptide, orally active small molecule that demonstrates high selectivity for the human NOP receptor. Its primary mechanism of action involves binding to and activating this receptor, which is a G protein-coupled receptor (GPCR). The activation of the NOP receptor by agonists like this compound has been shown to modulate various physiological processes, with a notable effect on the suppression of cough reflexes.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound, providing a clear comparison of its binding affinity and efficacy.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) | Selectivity vs. Human NOP |

| NOP | Human | 4.6 ± 0.61 | - |

| MOP (μ-opioid) | Human | - | 211-fold |

| KOP (κ-opioid) | Human | - | 128-fold |

| DOP (δ-opioid) | Human | - | 3206-fold |

Data compiled from studies on cloned human opioid receptors.[1]

Table 2: Antitussive Efficacy of this compound in a Guinea Pig Model

| Compound | Dose (mg/kg, p.o.) | Maximum Efficacy (Inhibition of Capsaicin-Evoked Cough) |

| This compound | 0.01 - 1 | Equivalent to codeine, hydrocodone, dextromethorphan, and baclofen |

| This compound | 1 | 46 ± 9% (acute dosing) |

| This compound | 1 | 40 ± 11% (chronic dosing, 5-day BID) |

p.o. - oral administration; BID - twice daily.[1][2][3]

Table 3: Efficacy of this compound in a Feline Mechanically-Evoked Cough Model

| Parameter | Maximum Inhibition |

| Cough Number | 59% |

| Expiratory Abdominal Electromyogram Amplitude | 61% |

Administration via intra-arterial route.[1][2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NOP receptor and a typical experimental workflow for evaluating the antitussive effects of this compound.

Caption: NOP receptor signaling pathway activated by this compound.

Caption: Experimental workflow for preclinical antitussive evaluation.

Detailed Experimental Protocols

Guinea Pig Capsaicin-Induced Cough Model

This model is a standard for evaluating the efficacy of potential antitussive agents.

-

Animals: Male Hartley guinea pigs are typically used.

-

Acclimatization: Animals are acclimatized to the experimental environment and exposure chambers.

-

Baseline Measurement: Conscious, unrestrained animals are placed in a whole-body plethysmograph, and coughs are induced by an aerosolized solution of capsaicin (typically 30-60 µM). The number of coughs is recorded for a set period.

-

Drug Administration: this compound, a vehicle control, or a comparator drug (e.g., codeine) is administered orally.

-

Post-Treatment Measurement: At specific time points after administration (e.g., 2, 4, and 6 hours), the capsaicin challenge is repeated, and the number of coughs is recorded.[1]

-

Data Analysis: The percentage inhibition of the cough reflex is calculated by comparing the post-treatment cough counts to the baseline values.

Rat Conditioned Place Preference (CPP)

This model is utilized to assess the abuse potential of a compound.

-

Apparatus: A two-compartment chamber with distinct visual and tactile cues is used.

-

Pre-Conditioning Phase: On the first day, rats are allowed to freely explore both compartments to establish baseline preference.

-

Conditioning Phase: Over several days, animals receive alternating injections of the test compound (e.g., this compound, 10 mg/kg, p.o.) and vehicle. Following each injection, the rat is confined to one of the compartments (drug-paired or vehicle-paired).[1][3]

-

Test Phase: On the final day, the barrier between the compartments is removed, and the rats are allowed to freely explore the entire apparatus. The time spent in each compartment is recorded.

-

Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect and potential for abuse. This compound was found to be without effect in this model.[1][3]

Preclinical Pharmacokinetics and Safety Profile

Pharmacokinetic studies have demonstrated that this compound has a good oral pharmacokinetic profile in several species, including guinea pigs, rats, and dogs.[2][3] Importantly, in preclinical models, this compound did not exhibit tolerance to its antitussive activity after a 5-day twice-daily dosing regimen.[1][2][3] Furthermore, its antitussive effects were blocked by a NOP receptor antagonist (J113397) but not by an opioid antagonist (naltrexone), confirming its mechanism of action is independent of classical opioid receptors.[1][2][3]

Clinical Trial Insights

This compound has progressed to human clinical trials for cough. In a study involving patients with subacute cough, the compound was compared to a placebo and codeine.[4] While there were some indications of limited antitussive efficacy, the maximum clinical dose was constrained by the side effect of somnolence.[4] This suggests that while the NOP receptor is a promising target for antitussive therapies, improving the therapeutic ratio of NOP1 agonists will be crucial for future drug development.[4]

References

- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The efficacy of a NOP1 agonist (SCH486757) in subacute cough - PubMed [pubmed.ncbi.nlm.nih.gov]

The NOP Receptor Agonist SCH 486757: A Deep Dive into its Antitussive Effects and the Cough Reflex Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 486757 is a potent and selective non-peptide agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, which has been investigated for its antitussive properties. Preclinical studies have demonstrated its efficacy in suppressing cough in various animal models, suggesting a potential therapeutic role in the management of cough. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its interaction with the cough reflex pathway, and the experimental methodologies used to evaluate its effects. Quantitative data from key studies are summarized, and signaling pathways and experimental workflows are visualized to offer a clear and in-depth understanding of this compound for research and drug development professionals.

Introduction: The Unmet Need in Cough Treatment

Cough is a vital protective reflex that clears the airways of foreign particles and secretions. However, chronic or excessive coughing can be debilitating and significantly impact a patient's quality of life. Current antitussive therapies, particularly those targeting opioid receptors, are often associated with undesirable side effects such as sedation, constipation, and the potential for abuse. This has driven the search for novel, non-opioid antitussive agents with improved safety and efficacy profiles. The NOP receptor has emerged as a promising target for the development of such therapies.

This compound: A Selective NOP Receptor Agonist

This compound is a small molecule that acts as a full agonist at the NOP receptor. Its high selectivity for the NOP receptor over classical opioid receptors (mu, kappa, and delta) is a key characteristic that suggests a reduced potential for opioid-related side effects.

Mechanism of Action

The antitussive effect of this compound is mediated through its activation of NOP receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to the inhibition of neuronal activity. This is primarily achieved through:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions, which is necessary for neurotransmitter release.

By these mechanisms, this compound is thought to suppress the activity of sensory nerves involved in the cough reflex.

The Cough Reflex Pathway and the Role of NOP Receptors

The cough reflex is a complex process involving both the peripheral and central nervous systems.

-

Afferent Pathway: The reflex is initiated by the stimulation of sensory nerve endings, primarily vagal afferents, in the airways. These nerves express various receptors that can be activated by irritants, inflammatory mediators, and mechanical stimuli.

-

Central Processing: The sensory information is transmitted to the brainstem, specifically to the nucleus tractus solitarius (NTS), which acts as the central cough pattern generator.

-

Efferent Pathway: From the brainstem, motor commands are sent to the respiratory muscles, leading to the coordinated sequence of inspiration, glottal closure, and forceful expiration that constitutes a cough.

NOP receptors are strategically located on the peripheral terminals of vagal sensory nerves in the airways. Activation of these receptors by agonists like this compound is believed to hyperpolarize these nerve endings, thereby reducing their excitability and dampening the transmission of tussive signals to the central nervous system.

Preclinical Efficacy of this compound

The antitussive effects of this compound have been evaluated in several well-established animal models of cough.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Species | Ki (nM) |

| NOP | Human | 4.6 ± 0.61[1][2] |

| Mu Opioid | Human | >1000 |

| Kappa Opioid | Human | >1000 |

| Delta Opioid | Human | >1000 |

Table 2: Efficacy of this compound in the Capsaicin-Induced Cough Model (Guinea Pig)

| Dose (mg/kg, p.o.) | Time Post-Dose (h) | % Inhibition of Cough |

| 0.01 | 4 | ~20% |

| 0.1 | 4 | ~40% |

| 1 | 2 | ~45% |

| 1 | 4 | ~50% |

| 1 | 6 | ~35% |

| 1 (5-day BID dosing) | - | 40 ± 11%[1][2] |

Table 3: Efficacy of this compound in the Mechanically-Induced Cough Model (Cat)

| Dose (mg/kg, i.a.) | Maximum % Inhibition of Cough Number | Maximum % Inhibition of Expiratory Abdominal EMG Amplitude |

| 0.3 | 59%[1][2] | 61%[1][2] |

Table 4: Abuse Potential Assessment in the Conditioned Place Preference Model (Rat)

| Compound | Dose (mg/kg, p.o.) | Effect |

| This compound | 10 | No effect[1][2] |

| Amphetamine | - | Significant place preference |

| Morphine | - | Significant place preference |

Experimental Protocols

Capsaicin-Induced Cough in Guinea Pigs

This model is widely used to assess the antitussive effects of novel compounds.

-

Animals: Male Hartley guinea pigs are typically used.

-

Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

-

Apparatus: A whole-body plethysmograph is used to monitor respiratory parameters and detect coughs. The chamber is connected to a nebulizer for the delivery of capsaicin (B1668287) aerosol.

-

Procedure:

-

Animals are placed in the plethysmograph and allowed to acclimatize.

-

A baseline respiratory rate is recorded.

-

This compound or vehicle is administered orally (p.o.) at various time points before the capsaicin challenge.

-

An aerosol of capsaicin (e.g., 30 µM) is delivered into the chamber for a set duration (e.g., 5-10 minutes).

-

The number of coughs is recorded during and immediately after the capsaicin exposure. A cough is identified by its characteristic triphasic pressure waveform.

-

-

Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated group, and the percentage of inhibition is calculated.

Mechanically-Induced Cough in Cats

This model assesses the effect of compounds on a centrally mediated cough reflex.

-

Animals: Adult cats of either sex are used.

-

Anesthesia: Animals are anesthetized, for example with pentobarbital (B6593769) sodium.

-

Surgical Preparation:

-

A tracheal cannula is inserted.

-

Electromyogram (EMG) electrodes are placed in the diaphragm and abdominal expiratory muscles to record their electrical activity.

-

A catheter may be placed for intra-arterial (i.a.) or intravenous (i.v.) drug administration.

-

-

Procedure:

-

A stable baseline of respiration and muscle activity is established.

-

Cough is induced by mechanical stimulation of the tracheobronchial mucosa with a fine, flexible catheter or nylon fiber.

-

This compound or vehicle is administered.

-

The mechanical stimulation is repeated, and the number of coughs and the amplitude of the EMG signals are recorded.

-

-

Data Analysis: Changes in cough number and EMG amplitude before and after drug administration are analyzed to determine the antitussive effect.

NOP Receptor Binding Affinity Assay

This assay determines the affinity of a compound for the NOP receptor.

-

Materials:

-

Cell membranes expressing the human NOP receptor.

-

A radiolabeled ligand with high affinity for the NOP receptor (e.g., [³H]-Nociceptin).

-

This compound at various concentrations.

-

Assay buffer and filtration apparatus.

-

-

Procedure:

-

The cell membranes are incubated with the radiolabeled ligand and varying concentrations of this compound.

-

The mixture is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

-

Data Analysis: The data are used to generate a competition binding curve, from which the inhibition constant (Ki) is calculated. The Ki value represents the concentration of the drug that occupies 50% of the receptors.

Conditioned Place Preference (CPP) Test in Rats

This test is used to assess the rewarding or aversive properties of a drug, providing an indication of its abuse potential.

-

Apparatus: A three-chamber apparatus is used. The two outer chambers have distinct visual and tactile cues (e.g., different wall colors and floor textures).

-

Procedure:

-

Pre-conditioning Phase: Each rat is allowed to freely explore all three chambers, and the time spent in each chamber is recorded to determine any initial preference.

-

Conditioning Phase: This phase typically lasts for several days. On alternating days, rats are injected with either this compound (or a known drug of abuse as a positive control) and confined to one of the outer chambers, or with vehicle and confined to the other outer chamber. The drug is consistently paired with the non-preferred chamber from the pre-conditioning phase.

-

Post-conditioning (Test) Phase: The rat is placed in the central chamber and allowed to freely explore all three chambers without any drug administration. The time spent in each chamber is recorded.

-

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a rewarding effect (place preference). No significant change, as was observed with this compound, suggests a lack of abuse potential.[1][2]

Clinical Development and Future Directions

A clinical trial of this compound in patients with subacute cough was conducted.[3] The study compared this compound (100 mg twice daily) with codeine (30 mg twice daily) and placebo for 5 days.[3] While there were some indications of limited antitussive efficacy, the study did not show a statistically significant difference in the reduction of cough severity scores or objective cough counts between this compound and placebo.[3][4] A notable side effect of this compound was somnolence, which limited the potential for dose escalation.[3][4]

The development of this compound as an antitussive was discontinued.[4][5][6] However, the preclinical data strongly support the NOP receptor as a valid target for cough suppression. Future research in this area may focus on developing NOP receptor agonists with an improved therapeutic window, separating the desired antitussive effects from dose-limiting side effects like sedation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The cough reflex pathway and the inhibitory action of this compound.

Caption: Intracellular signaling cascade following NOP receptor activation by this compound.

Caption: A generalized workflow for the preclinical evaluation of antitussive agents.

Conclusion

This compound is a selective NOP receptor agonist that has demonstrated significant antitussive effects in preclinical models. Its mechanism of action, involving the inhibition of sensory nerve activity in the airways, represents a promising non-opioid approach to cough suppression. Although the clinical development of this compound was halted due to an unfavorable side-effect profile at the doses tested, the extensive preclinical data underscores the potential of the NOP receptor as a therapeutic target for the treatment of cough. Further research aimed at identifying NOP receptor agonists with an improved therapeutic index is warranted and could lead to the development of novel and effective antitussive drugs.

References

- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Interactions of mechanically induced coughing and sneezing in cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of airway reactivity in guinea pigs: comparison of methods employing whole body plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of Ezetimibe (SCH 58235)

Acknowledgment of Compound Identification

Initial analysis of the topic "Biological activity of SCH 486757" in the context of cholesterol absorption and the Niemann-Pick C1-Like 1 (NPC1L1) protein indicates a likely compound misidentification. The compound this compound is a selective nociceptin/orphanin FQ peptide (NOP) receptor agonist that has been evaluated for its antitussive (cough-suppressing) properties.[1][2][3][4]

The mechanism of action described in the core requirements—inhibition of cholesterol absorption via the NPC1L1 protein—corresponds to the drug ezetimibe (B1671841) , which was developed by Schering-Plough under the designation SCH 58235 . Ezetimibe is a well-established cholesterol absorption inhibitor that directly targets NPC1L1.[5][6][7][8]

Therefore, this technical guide will focus on the biological activity of ezetimibe , as it aligns with the specified core requirements related to cholesterol metabolism and the NPC1L1 signaling pathway.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ezetimibe is a first-in-class lipid-lowering agent that inhibits the absorption of dietary and biliary cholesterol from the small intestine without affecting the absorption of fat-soluble vitamins or triglycerides.[9] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal sterol uptake.[5][6][8] By binding to NPC1L1, ezetimibe blocks the internalization of cholesterol, leading to a reduction in cholesterol delivery to the liver, upregulation of hepatic LDL receptors, and a subsequent decrease in circulating LDL cholesterol levels.[9][10][11] This guide provides a comprehensive overview of the biological activity of ezetimibe, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

Ezetimibe's mechanism of action is centered on its high-affinity binding to the NPC1L1 protein, which is densely expressed on the apical membrane of enterocytes in the proximal jejunum and also found on the canalicular membrane of hepatocytes in humans.[7][12]

The process of cholesterol absorption and ezetimibe's intervention can be summarized in the following steps:

-

Micelle Formation: Dietary and biliary cholesterol are emulsified by bile salts in the intestinal lumen to form micelles.[13][14]

-

Cholesterol Uptake: The NPC1L1 protein on the brush border of enterocytes binds to cholesterol presented by the micelles.[15]

-

Endocytosis: Ezetimibe is believed to inhibit the interaction between the NPC1L1-cholesterol complex and the clathrin/AP2 endocytic machinery.[12][15] This prevents the internalization of NPC1L1 and the absorbed cholesterol into the enterocyte.

-

Reduced Cholesterol Delivery: By blocking this uptake, ezetimibe reduces the amount of cholesterol incorporated into chylomicrons, which are lipoprotein particles that transport lipids from the intestines to the liver and other parts of the body.[9][13]

-

Hepatic Response: The resulting depletion of cholesterol in the liver leads to a compensatory upregulation of LDL receptors on hepatocytes. This increases the clearance of LDL cholesterol from the bloodstream.[9][11]

Recent cryo-electron microscopy studies have further elucidated this mechanism, revealing that ezetimibe binding induces a closed conformational state in NPC1L1, which occludes a tunnel necessary for cholesterol transport into the cell membrane.[12]

Quantitative Pharmacological Data

The biological activity of ezetimibe and its active glucuronide metabolite has been quantified through various in vitro and in vivo studies.

Table 1: Binding Affinity of Ezetimibe Glucuronide for NPC1L1

| Species | KD (nM) | Experimental System |

| Human | 220 | Recombinant NPC1L1 expressed in HEK 293 cells |

| Rhesus Monkey | 40 | Recombinant NPC1L1 expressed in HEK 293 cells |

| Rat | 540 | Recombinant NPC1L1 expressed in HEK 293 cells |

| Mouse | 12,000 | Recombinant NPC1L1 expressed in HEK 293 cells |

Data sourced from Garcia-Calvo et al. (2005) as cited in PNAS.[6]

Table 2: Clinical Efficacy of Ezetimibe (10 mg/day)

| Parameter | Percent Change from Baseline | Notes |

| LDL Cholesterol | -15% to -20% | As monotherapy.[6][15] |

| Intestinal Cholesterol Absorption | -54% | Direct measurement of cholesterol absorption inhibition.[15] |

| Plasma Sitosterol | > -80% | In mice, indicating inhibition of plant sterol absorption.[16] |

| Plasma Campesterol | > -80% | In mice, indicating inhibition of plant sterol absorption.[16] |

Signaling and Transport Pathways

Diagram 1: Cholesterol Absorption Pathway in an Intestinal Enterocyte

Caption: Cholesterol uptake is mediated by NPC1L1 and clathrin-dependent endocytosis.

Diagram 2: Mechanism of Ezetimibe Inhibition

Caption: Ezetimibe binds to NPC1L1, preventing endocytosis and cholesterol absorption.

Experimental Protocols

Protocol: Radioligand Binding Assay for Ezetimibe and NPC1L1

This protocol is a representative method based on descriptions of binding assays developed to establish NPC1L1 as the direct target of ezetimibe.[6][16]

Objective: To determine the binding affinity (KD) of radiolabeled ezetimibe glucuronide to membranes prepared from cells expressing recombinant NPC1L1.

Materials:

-

HEK 293 cells stably expressing human NPC1L1.

-

Cell culture reagents (DMEM, FBS, etc.).

-

Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

-

Radioligand: [³H]-ezetimibe glucuronide.

-

Unlabeled ezetimibe glucuronide (for competition).

-

Binding buffer (e.g., PBS or Tris-based buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK 293-NPC1L1 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

Set up assay tubes containing a fixed amount of membrane protein (e.g., 50 µg).

-

For total binding, add a fixed concentration of [³H]-ezetimibe glucuronide.

-

For non-specific binding, add the same concentration of [³H]-ezetimibe glucuronide plus a large excess of unlabeled ezetimibe glucuronide (e.g., 10 µM).

-

For saturation binding, set up a series of tubes with increasing concentrations of [³H]-ezetimibe glucuronide.

-

Incubate all tubes at a specified temperature (e.g., 37°C) for a set time (e.g., 4 hours) to reach equilibrium.[6]

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Quickly wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of the radioligand.

-

Analyze the data using non-linear regression (e.g., one-site binding model) to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).

-

Protocol: In Vitro Cholesterol Uptake Assay

This protocol describes a general method to measure the effect of ezetimibe on cholesterol uptake in cells expressing NPC1L1.

Objective: To quantify the inhibition of cholesterol uptake by ezetimibe in an in vitro cell-based model.

Materials:

-

Cells expressing NPC1L1 (e.g., Caco-2 cells or HEK 293-NPC1L1 cells).

-

Cell culture plates (e.g., 24-well plates).

-

[¹⁴C]-Cholesterol or other labeled cholesterol.

-

Taurocholate and oleic acid (for micelle preparation).

-

Ezetimibe stock solution (in DMSO).

-

Cell lysis buffer.

-

Scintillation cocktail and counter.

Methodology:

-

Cell Seeding:

-

Seed cells in 24-well plates and grow until they form a confluent monolayer.

-

-

Preparation of Micelles:

-

Prepare micellar solutions containing [¹⁴C]-cholesterol, taurocholate, and oleic acid in a serum-free cell culture medium.

-

-

Treatment:

-

Wash the cell monolayers with a serum-free medium.

-

Pre-incubate the cells with varying concentrations of ezetimibe (or vehicle control, e.g., DMSO) for a specified time (e.g., 30-60 minutes).

-

-

Cholesterol Uptake:

-

Remove the pre-incubation medium and add the [¹⁴C]-cholesterol-containing micellar solution to each well.

-

Incubate for a defined period (e.g., 2-4 hours) at 37°C to allow for cholesterol uptake.

-

-

Cell Lysis and Measurement:

-

Remove the micellar solution and wash the cells extensively with ice-cold PBS to stop the uptake and remove extracellular radioactivity.

-

Lyse the cells in each well using a suitable lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity.

-

In parallel wells, determine the total protein content to normalize the data.

-

-

Data Analysis:

-

Calculate the rate of cholesterol uptake (e.g., in pmol cholesterol/mg protein/hour).

-

Plot the percentage inhibition of cholesterol uptake against the concentration of ezetimibe.

-

Determine the IC₅₀ value (the concentration of ezetimibe that causes 50% inhibition of cholesterol uptake) using non-linear regression analysis.

-

Conclusion

Ezetimibe represents a targeted therapeutic approach to hypercholesterolemia, acting via a distinct mechanism that is complementary to statins. Its specific inhibition of the NPC1L1 protein effectively reduces the absorption of intestinal cholesterol, thereby lowering plasma LDL-C levels. The quantitative data from binding and efficacy studies, combined with a detailed understanding of its role in the cholesterol transport pathway, solidify its importance in lipid management. The experimental protocols outlined provide a foundation for further research into NPC1L1 biology and the development of novel cholesterol absorption inhibitors.

References

- 1. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SCH-486757 - Immunomart [immunomart.com]

- 5. Ezetimibe therapy: mechanism of action and clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. What are the new molecules for NPC1L1 inhibitors? [synapse.patsnap.com]

- 8. Niemann-Pick C1-Like 1 (NPC1L1) Protein in Intestinal and Hepatic Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ezetimibe - Wikipedia [en.wikipedia.org]

- 11. Ezetimibe (Zetia): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 12. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.radcliffecardiology.com [assets.radcliffecardiology.com]

- 14. Balancing Cholesterol Synthesis and Absorption in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 16. ahajournals.org [ahajournals.org]

SCH 486757: A Technical Whitepaper on its High Selectivity for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor Over Classical Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH 486757 is a non-peptide, orally active agonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] This document provides a comprehensive technical overview of the in vitro pharmacological profile of this compound, with a specific focus on its remarkable selectivity for the NOP receptor over the classical opioid receptors: mu (MOP), kappa (KOP), and delta (DOP). Quantitative binding affinity and functional activity data are presented, alongside detailed experimental protocols to facilitate replication and further investigation. This guide is intended to serve as a core resource for researchers and professionals in the fields of pharmacology and drug development.

Receptor Binding Profile: Quantitative Analysis

This compound demonstrates a high affinity for the human NOP receptor, as determined by radioligand binding assays. Its selectivity profile is a key characteristic, with significantly lower affinity for the classical MOP, KOP, and DOP receptors. This selectivity minimizes the potential for off-target effects commonly associated with classical opioid receptor modulation.

Table 1: Comparative Binding Affinities (Ki) of this compound at Human NOP and Opioid Receptors [1]

| Receptor | Radioligand | This compound Ki (nM) |

| NOP | [125I] Nociceptin/Orphanin FQ | 4.6 ± 0.61 |

| MOP | [3H] DAMGO | 971 |

| KOP | [3H] U69593 | 784 |

| DOP | [3H] Naltrindole | >10,000 |

Data sourced from McLeod et al. (2010). Values for MOP, KOP, and DOP are from single determinations.

The data clearly illustrates the potent and selective binding of this compound to the NOP receptor. The selectivity ratios, calculated from the Ki values, are as follows:

-

211-fold selectivity for NOP over MOP [1]

-

178-fold selectivity for NOP over KOP

-

Over 3206-fold selectivity for NOP over DOP [1]

Functional Activity Profile

In functional assays, this compound acts as a full agonist at the human NOP receptor.[1] This is in stark contrast to its activity at the MOP receptor, where it behaves as a weak partial agonist.[1]

Table 2: Functional Activity of this compound at Human NOP and MOP Receptors [1]

| Receptor | Assay Type | Parameter | This compound Value | Agonist Activity |

| NOP | [35S]GTPγS Binding | EC50 | 79 ± 12 nM | Full Agonist |

| MOP | [35S]GTPγS Binding | EC50 | >10,000 nM | Weak Partial Agonist |

Data sourced from McLeod et al. (2010).

This functional selectivity further underscores the specific targeting of the NOP receptor system by this compound, suggesting a pharmacological profile distinct from classical opioids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the primary literature.[1]

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human NOP, MOP, KOP, and DOP receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP, MOP, KOP, or DOP receptor.

-

Radioligands: [125I] Nociceptin/Orphanin FQ for NOP, [3H] DAMGO for MOP, [3H] U69593 for KOP, and [3H] Naltrindole for DOP.

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with the respective radioligand and varying concentrations of this compound in the assay buffer.

-

The incubation is carried out at room temperature for a specified period (e.g., 60-90 minutes) to allow for binding equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) are calculated from competition binding curves.

-

Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

Objective: To determine the functional activity (EC50 and agonist efficacy) of this compound at the human NOP and MOP receptors.

Materials:

-

Cell membranes from CHO cells stably expressing the human NOP or MOP receptor.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

This compound (test compound).

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

The membranes are then incubated with varying concentrations of this compound and a fixed concentration of [35S]GTPγS in the assay buffer.

-

The incubation is carried out at 30°C for a specified time (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer.

-

The amount of bound [35S]GTPγS is quantified using a scintillation counter.

-

Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

EC50 values (the concentration of this compound that produces 50% of the maximal response) and Emax (maximal effect) are determined from concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for NOP receptor activation and the general workflow for the binding and functional assays described.

Caption: NOP Receptor Signaling Pathway.

Caption: In Vitro Assay Workflow.

Conclusion

The pharmacological data for this compound unequivocally demonstrate its high affinity and functional selectivity for the NOP receptor over the classical MOP, KOP, and DOP opioid receptors. This distinct profile makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the NOP receptor system. Furthermore, its selectivity provides a strong rationale for its development as a therapeutic agent targeting NOP-mediated pathways, potentially avoiding the side-effect profiles associated with classical opioid receptor agonists. The detailed methodologies provided herein offer a foundation for the continued exploration of this compound and other NOP receptor-selective compounds.

References

Preclinical Research on SCH 486757: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 486757 is a potent and selective, non-peptide, orally active agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Developed as a potential antitussive agent, its preclinical evaluation has demonstrated significant efficacy in animal models of cough.[1][3][4] Unlike traditional opioid-based cough suppressants, this compound shows a favorable safety profile, notably lacking the abuse potential associated with classical opioids.[1][3][4] This technical guide provides an in-depth overview of the core preclinical research on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Pharmacological Profile

Receptor Binding and Functional Activity

This compound exhibits high-affinity binding to the human NOP receptor and demonstrates potent agonist activity. Its selectivity for the NOP receptor over classical opioid receptors (MOP, KOP, DOP) is a key characteristic, contributing to its distinct pharmacological profile.

Table 1: Receptor Binding Affinity of this compound [1]

| Receptor | Ligand | Cell Line | Ki (nM) |

| Human NOP | [125I] Nociceptin/Orphanin FQ | CHO | 4.6 ± 0.61 |

| Human MOP | [3H] DAMGO | CHO | 971 ± 150 |

| Human KOP | [3H] U-69593 | CHO | 589 ± 100 |

| Human DOP | [3H] Naltrindole | CHO | >10,000 |

Table 2: Functional Agonist Potency of this compound [2]

| Assay | Cell Line | Parameter | Value (nM) |

| [35S]GTPγS Binding | CHO (Human NOP) | EC50 | 79 ± 12 |

In Vivo Efficacy

The antitussive effects of this compound have been evaluated in various animal models, consistently demonstrating its ability to suppress cough.

Table 3: Antitussive Efficacy of this compound in the Guinea Pig Capsaicin-Induced Cough Model [1][3]

| Dose (mg/kg, p.o.) | Time Post-Administration (h) | Cough Inhibition (%) |

| 0.01 - 1 | 2 | Dose-dependent |

| 0.01 - 1 | 4 | Dose-dependent (maximum efficacy) |

| 0.01 - 1 | 6 | Dose-dependent |

| 1 (acute) | - | 46 ± 9 |

| 1 (chronic, 5-day BID) | - | 40 ± 11 |

Table 4: Antitussive Efficacy of this compound in the Feline Mechanically-Induced Cough Model [1][3]

| Parameter | Maximum Inhibition (%) |

| Cough Number | 59 |

| Expiratory Abdominal Electromyogram (EMG) Amplitude | 61 |

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human NOP, MOP, KOP, and DOP receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the respective human recombinant opioid receptors.

-

Binding Reaction:

-

Membranes were incubated with a specific radioligand ([125I] nociceptin/orphanin FQ for NOP, [3H]DAMGO for MOP, [3H]U-69593 for KOP, and [3H]Naltrindole for DOP) in the presence of varying concentrations of this compound.

-

The incubation was carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (concentration of this compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

Objective: To assess the functional agonist activity of this compound at the human NOP receptor.

Methodology:

-

Membrane Preparation: Membranes were prepared from CHO cells expressing the human NOP receptor.

-

Assay Buffer: A buffer containing GDP was used to ensure that G proteins were in their inactive, GDP-bound state at the start of the assay.

-

Reaction Mixture: Membranes were incubated with varying concentrations of this compound, a fixed concentration of [35S]GTPγS, and GDP in an assay buffer.

-

Incubation: The reaction was allowed to proceed at 30°C for a defined period.

-

Termination and Filtration: The reaction was terminated by the addition of ice-cold buffer and rapid filtration through filter plates.

-

Detection: The amount of [35S]GTPγS bound to the G proteins was determined by scintillation counting.

-

Data Analysis: The EC50 value (the concentration of this compound that produces 50% of the maximal response) was determined by non-linear regression analysis of the concentration-response curve.

Guinea Pig Capsaicin-Induced Cough Model

Objective: To evaluate the in vivo antitussive efficacy of orally administered this compound.

Methodology:

-

Animals: Male guinea pigs were used.

-

Acclimatization: Animals were acclimatized to the experimental environment.

-

Drug Administration: this compound was administered orally (p.o.) at various doses.

-

Cough Induction: At specific time points after drug administration (e.g., 2, 4, and 6 hours), the animals were placed in a whole-body plethysmograph and exposed to an aerosolized solution of capsaicin (B1668287) to induce coughing.[1]

-

Cough Detection: The number of coughs was recorded and quantified using a specialized data acquisition and analysis system.

-

Data Analysis: The percentage inhibition of cough was calculated by comparing the number of coughs in the drug-treated group to that in the vehicle-treated control group.

Feline Mechanically-Induced Cough Model

Objective: To assess the antitussive effect of this compound against a mechanical stimulus.

Methodology:

-

Animals: Anesthetized cats were used.

-

Surgical Preparation: The animals were surgically prepared for the recording of respiratory parameters, including electromyographic (EMG) activity of respiratory muscles.

-

Drug Administration: this compound was administered, often via the intra-arterial route in experimental settings.

-

Cough Induction: Cough was induced by mechanical stimulation of the tracheobronchial mucosa with a nylon fiber.

-

Data Recording: Cough number and the amplitude of the expiratory abdominal and inspiratory EMG were recorded.

-

Data Analysis: The inhibitory effect of this compound on these parameters was quantified.

Rat Conditioned Place Preference (CPP) Model

Objective: To evaluate the abuse potential of this compound.

Methodology:

-

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers was used.

-

Pre-Conditioning Phase (Baseline Preference): On the first day, rats were allowed to freely explore all three chambers to determine their initial preference for either of the outer chambers.

-

Conditioning Phase: This phase typically lasts for several days. On alternating days, rats received an injection of either this compound or vehicle.

-

Following the this compound injection, the rat was confined to one of the outer chambers (e.g., the initially non-preferred chamber).

-

Following the vehicle injection, the rat was confined to the opposite chamber.

-

-

Test Phase (Post-Conditioning): After the conditioning phase, the rats were placed back in the central chamber with free access to all chambers, and the time spent in each chamber was recorded.

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect and potential for abuse. This compound did not show this effect.[1][3][4]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound via the NOP receptor.

Caption: Experimental workflow for in vivo antitussive efficacy studies.

Caption: Workflow for the conditioned place preference experiment.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological profile of the NOP agonist and cough suppressing agent this compound (8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol) in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

SCH 486757: A Technical Guide to its Therapeutic Potential as a Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract